3-(2-fluorophenyl)-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)propanamide
Description
The compound 3-(2-fluorophenyl)-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)propanamide features a 4-anilidopiperidine core substituted with a 2-fluorophenyl group and a thiopyran moiety.
Properties
IUPAC Name |
3-(2-fluorophenyl)-N-[[1-(thian-4-yl)piperidin-4-yl]methyl]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29FN2OS/c21-19-4-2-1-3-17(19)5-6-20(24)22-15-16-7-11-23(12-8-16)18-9-13-25-14-10-18/h1-4,16,18H,5-15H2,(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGTQVFFNTDRNRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)CCC2=CC=CC=C2F)C3CCSCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29FN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(2-fluorophenyl)-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)propanamide (CAS Number: 2034241-19-3) is a synthetic organic molecule characterized by its complex structure, which includes a fluorophenyl group, a thiopyran moiety, and a piperidine derivative. This compound has garnered attention in pharmacological research due to its potential biological activities, including antimicrobial, analgesic, and neuropharmacological effects. This article reviews the biological activity of this compound based on diverse sources, including experimental studies and computational predictions.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C20H29FN2OS |
| Molecular Weight | 364.52 g/mol |
| CAS Number | 2034241-19-3 |
| IUPAC Name | This compound |
The structural formula suggests that the compound may exhibit unique interactions with biological targets due to the presence of both polar and non-polar regions.
Antimicrobial Activity
Research indicates that thiopyran derivatives, similar to the compound , exhibit significant antimicrobial properties. For instance, studies have shown that compounds containing thiopyran rings demonstrate activity against various bacterial strains, including Klebsiella pneumoniae and Escherichia coli . The presence of the fluorophenyl group may enhance the lipophilicity and membrane permeability of the compound, potentially increasing its effectiveness against microbial pathogens.
Analgesic and Anti-inflammatory Effects
Thiopyran compounds have been reported to possess analgesic and anti-inflammatory activities. In particular, derivatives of thiopyran have been associated with reduced pain responses in animal models . The mechanism may involve modulation of pain pathways through interaction with opioid receptors or inhibition of inflammatory mediators.
Neuropharmacological Potential
The piperidine structure within the compound suggests potential neuropharmacological applications. Piperidine derivatives are known to interact with neurotransmitter systems, particularly those involving dopamine and serotonin receptors. Preliminary studies indicate that similar compounds can influence mood and cognitive functions .
Computational Predictions of Biological Activity
In silico studies using molecular descriptors and predictive models have been employed to assess the biological activity of compounds like this compound. Tools such as SuperPred and SwissADME can predict pharmacokinetic properties (ADME: Absorption, Distribution, Metabolism, Excretion) and possible interactions with biological targets . These predictions are crucial for guiding experimental validation.
Study 1: Antimicrobial Efficacy
A study conducted on a series of thiopyran derivatives demonstrated that specific modifications led to enhanced antibacterial activity. The compound exhibited a minimum inhibitory concentration (MIC) of 4 μg/mL against Klebsiella pneumoniae, indicating strong potential for development as an antibacterial agent .
Study 2: Analgesic Properties
In another investigation focusing on the analgesic effects of thiopyran derivatives, researchers found that certain modifications resulted in significant pain relief in rodent models. The study highlighted the importance of structural variations in enhancing therapeutic efficacy while minimizing side effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aromatic Ring
a) 3-Phenyl Analog
- Compound : 3-Phenyl-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)propanamide
- Key Difference : Lacks the 2-fluoro substitution on the phenyl ring.
- Molecular weight: 346.5 g/mol .
b) 4-Methoxyphenyl Analog
- Compound : 3-(4-Methoxyphenyl)-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)propanamide
- Key Difference : Methoxy group at the 4-position instead of 2-fluoro.
- Implications : Methoxy’s electron-donating nature may alter pharmacokinetics (e.g., slower metabolism) compared to fluorine. Molecular weight: 376.6 g/mol .
c) Fluorinated Fentanyl Analogs
- Compounds :
- Key Differences :
- 2'-Fluoroortho-fluorofentanyl has dual fluorination on the phenyl and phenethyl groups, enhancing lipophilicity and mu-opioid receptor affinity .
- 4-Fluoroisobutyrfentanyl substitutes the thiopyran with a phenethyl group and adds a methyl branch on the amide chain, increasing potency but also toxicity risks .
Variations in the Piperidine Substituent
a) Thiopyran vs. Phenethyl Moieties
- Target Compound : Thiopyran substitution introduces a sulfur atom and a six-membered ring, which may improve metabolic stability compared to phenethyl groups in fentanyl analogs .
- Fentanyl Analogs : Phenethyl groups (e.g., in furanylfentanyl , acryloylfentanyl ) are associated with high mu-opioid receptor binding but rapid onset of respiratory depression .
b) Tetrahydronaphthalenyl Substitutions
- Compounds : Derivatives with 5-substituted tetrahydronaphthalen-2-yl-methyl groups (e.g., hydroxyl, amine, acetamide) on the piperidine core .
- Implications : Hydrophobic cyclohexyl groups enhance blood-brain barrier penetration, while hydroxyl/amine groups modulate selectivity (e.g., kappa vs. delta opioid receptors) .
Amide Chain Modifications
- Target Compound : Propanamide chain (three-carbon spacer) balances flexibility and rigidity for receptor interaction.
- Comparisons :
- Acetylated Derivatives (e.g., N-(4-chloro-3-methoxyphenyl)-N-(piperidin-4-yl)propionamide ): Shorter chains (e.g., acetamide) may reduce duration of action .
- Fentanyl Derivatives : Longer or branched chains (e.g., acryloylfentanyl’s propenamide) correlate with increased potency but higher abuse liability .
Pharmacological and Regulatory Considerations
Receptor Binding and Selectivity
- Target Compound : Thiopyran’s bulkiness may sterically hinder binding to mu-opioid receptors, reducing potency compared to fentanyl analogs but improving selectivity for peripheral receptors .
- Fluorinated Analogs: 2-Fluorophenyl substitution is common in illicit opioids (e.g., 2'-fluoroortho-fluorofentanyl), which exhibit nanomolar affinity for mu receptors .
Regulatory Status
- Target Compound : While structurally distinct, its 2-fluorophenyl and 4-anilidopiperidine motifs may prompt regulatory scrutiny under analog laws .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
